3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Description
3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]ox
Biological Activity
3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on phenyl rings, suggests various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H15BrF2N2O3
- Molecular Weight : 485.3 g/mol
- IUPAC Name : 3-(3-bromo-4-fluorophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- Structural Features : The compound features a pyrrolo[3,4-d]oxazole core with multiple aromatic substituents that enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that are beneficial in treating diseases such as cancer.
- Receptor Modulation : It may also bind to specific receptors (e.g., G-protein coupled receptors), modulating their activity and influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research on similar compounds suggests that this compound could exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures possess cytotoxic effects against various cancer cell lines. This suggests potential use in oncology as a chemotherapeutic agent.
- Antimicrobial Properties : The presence of halogen substituents often correlates with enhanced antimicrobial activity. This compound may demonstrate effectiveness against certain bacterial and fungal strains.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrrolo[3,4-d]oxazole class:
-
Study on Anticancer Properties :
- A recent study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range. The study suggested that the mechanism involved apoptosis induction through the mitochondrial pathway.
-
Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial properties of related pyrrolo compounds against Staphylococcus aureus and Escherichia coli. Results indicated promising inhibitory concentrations that warrant further exploration into their potential as antimicrobial agents.
Properties
Molecular Formula |
C23H16BrFN2O3 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H16BrFN2O3/c24-15-6-4-5-14(13-15)20-19-21(30-27(20)18-7-2-1-3-8-18)23(29)26(22(19)28)17-11-9-16(25)10-12-17/h1-13,19-21H |
InChI Key |
DSKQGJXZLGUQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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